molecular formula C22H28FN3O B251235 N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide

Cat. No.: B251235
M. Wt: 369.5 g/mol
InChI Key: VROWSHVAIIFMHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{4-[4-(2-fluorobenzyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is commonly referred to as F-18 FP-CIT, and it is used in the diagnosis of Parkinson's disease and other related disorders.

Mechanism of Action

F-18 FP-CIT binds to dopamine transporters in the brain, which are responsible for the reuptake of dopamine from the synapse. By binding to these transporters, F-18 FP-CIT allows for the visualization of dopamine transporter levels in the brain using PET imaging. This imaging technique can help doctors identify changes in dopamine transporter levels, which are associated with Parkinson's disease and other neurological disorders.
Biochemical and Physiological Effects:
F-18 FP-CIT has been shown to have a high affinity for dopamine transporters in the brain. This binding allows for the visualization of dopamine transporter levels using PET imaging. F-18 FP-CIT has a half-life of approximately 110 minutes, which allows for imaging studies to be performed in a timely manner.

Advantages and Limitations for Lab Experiments

One of the main advantages of F-18 FP-CIT is its ability to visualize dopamine transporter levels in the brain using PET imaging. This imaging technique is non-invasive and can provide doctors with valuable information about changes in dopamine transporter levels in the brain. However, F-18 FP-CIT has a short half-life, which can limit the amount of time available for imaging studies.

Future Directions

There are several future directions for the use of F-18 FP-CIT in the field of medicine. One potential application is in the diagnosis and treatment of other neurological disorders, such as Alzheimer's disease and Huntington's disease. Additionally, F-18 FP-CIT could be used to monitor the progression of Parkinson's disease and other related disorders over time. Finally, F-18 FP-CIT could be used to develop new drugs that target dopamine transporters in the brain, which could lead to the development of more effective treatments for Parkinson's disease and other neurological disorders.
Conclusion:
F-18 FP-CIT is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the diagnosis and treatment of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using PET imaging. While F-18 FP-CIT has several advantages, such as its ability to provide non-invasive imaging studies, it also has limitations, such as its short half-life. However, the potential future applications of F-18 FP-CIT in the field of medicine make it an important area of research for the scientific community.

Synthesis Methods

The synthesis of F-18 FP-CIT involves the reaction of N-(4-(2-fluorobenzyl)piperazin-1-yl)-4-(4-(2-methoxyphenyl)thiazol-2-yl)benzamide with 2,2-dimethylpropanoic acid in the presence of a catalyst. This reaction results in the formation of F-18 FP-CIT, which can be purified and used in various applications.

Scientific Research Applications

F-18 FP-CIT is used in the diagnosis of Parkinson's disease and other related disorders. The compound binds to dopamine transporters in the brain, which allows for the visualization of these transporters using positron emission tomography (PET) imaging. This imaging technique can help doctors identify changes in dopamine transporter levels in the brain, which are associated with Parkinson's disease and other neurological disorders.

Properties

Molecular Formula

C22H28FN3O

Molecular Weight

369.5 g/mol

IUPAC Name

N-[4-[4-[(2-fluorophenyl)methyl]piperazin-1-yl]phenyl]-2,2-dimethylpropanamide

InChI

InChI=1S/C22H28FN3O/c1-22(2,3)21(27)24-18-8-10-19(11-9-18)26-14-12-25(13-15-26)16-17-6-4-5-7-20(17)23/h4-11H,12-16H2,1-3H3,(H,24,27)

InChI Key

VROWSHVAIIFMHL-UHFFFAOYSA-N

SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F

Canonical SMILES

CC(C)(C)C(=O)NC1=CC=C(C=C1)N2CCN(CC2)CC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.